molecular formula C14H9Cl2FN2OS B5794007 4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5794007
M. Wt: 343.2 g/mol
InChI Key: OSPGLDHZBFALNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a carbonothioyl group, and halogens . It’s part of a class of compounds known as benzamides, which are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide, focusing on six unique fields:

Anticancer Research

4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has shown potential as an anticancer agent. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation. Studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Applications

This compound has been explored for its antimicrobial properties. It has demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of halogen atoms in its structure enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

Researchers have investigated this compound as a potential inhibitor of specific enzymes. Its unique chemical structure allows it to bind effectively to enzyme active sites, thereby inhibiting their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme-targeted therapies .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific data, it’s hard to provide this information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use as a pharmaceutical or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

4-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2OS/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-10-5-6-12(17)11(16)7-10/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGLDHZBFALNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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